molecular formula C19H14O3 B5688595 methyl 2-(1-naphthoyl)benzoate

methyl 2-(1-naphthoyl)benzoate

Cat. No.: B5688595
M. Wt: 290.3 g/mol
InChI Key: YFIROWGKGBPJJJ-UHFFFAOYSA-N
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Description

Methyl 2-(1-naphthoyl)benzoate is a high-purity organic compound of significant interest in advanced chemical research and development. This molecule features a naphthoylbenzoate structure, which serves as a valuable scaffold in synthetic organic chemistry. Compounds with similar naphthalene-based architectures are frequently investigated as key intermediates in the synthesis of complex molecules and for the development of novel materials with specialized properties . While specific pharmacological data for this compound is not available, related naphthoyl-benzoate derivatives are noted in scientific literature for their utility in regioselective electrophilic aromatic aroylation reactions . The structural motif of a twisted, non-planar conformation between the naphthalene and benzoate systems, as observed in closely related compounds, can be crucial for dictating solid-state crystal packing and physicochemical properties . This makes such compounds pertinent to studies in crystal engineering and materials science. This product is intended for research applications only, including but not limited to use as a reference standard, a synthetic building block in method development, or a precursor in material science. It is supplied for use in a controlled laboratory setting by qualified professionals. Disclaimer: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for the safe handling and use of this chemical in compliance with their local and institutional regulations.

Properties

IUPAC Name

methyl 2-(naphthalene-1-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-22-19(21)17-11-5-4-10-16(17)18(20)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIROWGKGBPJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Methyl 2 1 Naphthoyl Benzoate

Fundamental Reaction Pathways of the Ester and Ketone Functional Groups

The reactivity of methyl 2-(1-naphthoyl)benzoate is largely dictated by the distinct chemistries of its ester and ketone moieties, as well as the potential for reactions on its two aromatic rings.

Nucleophilic Acyl Substitution at the Ester Moiety (e.g., Transesterification, Hydrolysis)

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions that includes hydrolysis and transesterification.

Hydrolysis: Under both acidic and basic conditions, the ester can be hydrolyzed. Acid-catalyzed hydrolysis is a reversible reaction that yields 2-(1-naphthoyl)benzoic acid and methanol (B129727) when the ester is heated with an excess of water in the presence of a strong acid catalyst. In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that affords the corresponding carboxylate salt and methanol. For instance, reaction with potassium hydroxide (B78521) would yield potassium 2-(1-naphthoyl)benzoate and methanol. The rate of alkaline hydrolysis of naphthoic acid esters, which are structurally related to the naphthoyl portion of the target molecule, has been studied, and the 2-naphthyl isomer generally hydrolyzes faster than the 1-naphthyl isomer. rsc.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of a catalyst. rsc.org For example, reacting this compound with ethanol, catalyzed by an acid or a base, would produce ethyl 2-(1-naphthoyl)benzoate and methanol. The efficiency of transesterification can be influenced by the electronic properties of the substituents on the aromatic rings. rsc.org Platinum dioxide has been shown to be an effective catalyst for transesterification under neutral conditions. rsc.org

Reaction Type Reagents/Conditions Major Products
Acidic HydrolysisH₂O, H⁺ catalyst, heat2-(1-naphthoyl)benzoic acid + Methanol
Basic Hydrolysis (Saponification)H₂O, NaOH or KOHSodium or Potassium 2-(1-naphthoyl)benzoate + Methanol
TransesterificationR'OH, acid or base catalystEthyl 2-(1-naphthoyl)benzoate + Methanol

Nucleophilic Addition to the Ketone Carbonyl Center

The ketone carbonyl group in this compound is a primary site for nucleophilic addition reactions. masterorganicchemistry.com The carbon atom of the carbonyl is electrophilic and can be attacked by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This attack leads to the formation of a tetrahedral intermediate where the carbonyl carbon rehybridizes from sp² to sp³. libretexts.org

The reactivity of the ketone is influenced by both electronic and steric factors. libretexts.org The presence of two bulky aromatic groups (naphthyl and substituted phenyl) can sterically hinder the approach of nucleophiles. libretexts.org Reactions with strong nucleophiles like Grignard reagents or organolithium compounds are generally irreversible, leading to the formation of tertiary alcohols upon workup. masterorganicchemistry.com Weaker nucleophiles can participate in reversible addition reactions. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) and Benzene (B151609) Rings

Both the naphthalene and benzene rings of this compound can undergo substitution reactions, although their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The ester and ketone groups are deactivating and meta-directing for electrophilic attack on the benzene ring. aiinmr.comgrabmyessay.com Therefore, reactions like nitration would be expected to introduce a nitro group at the meta position relative to the ester and ketone. aiinmr.comgrabmyessay.com The naphthalene ring system is generally more reactive towards electrophiles than benzene. The position of substitution on the naphthalene ring will be directed by the activating/deactivating nature of the attached benzoyl group and steric factors. In related naphthyl ketones, electrophilic substitution often occurs at specific positions depending on the reaction conditions. For instance, bromination of 2-naphthyl benzoate (B1203000) occurs preferentially at the 1-position of the naphthalene ring.

Nucleophilic Aromatic Substitution (NAS): Simple aryl halides are generally unreactive towards nucleophiles. libretexts.org However, nucleophilic aromatic substitution can occur if the aromatic ring is activated by strongly electron-withdrawing groups, such as nitro groups. libretexts.org In the absence of such activating groups on the benzene or naphthalene rings of this compound, nucleophilic aromatic substitution is generally not a favored pathway under standard conditions. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Reductive and Oxidative Transformations of this compound

The presence of both a ketone and an ester, as well as two aromatic systems, allows for a variety of selective reduction and oxidation reactions.

Chemoselective Reduction of the Ketone Functionality

The selective reduction of the ketone in the presence of the ester is a key transformation. This can be achieved using specific reducing agents that are more reactive towards ketones than esters. A combination of sodium borohydride (B1222165) and acetylacetone (B45752) has been developed for the chemoselective reduction of aldehydes in the presence of ketones, highlighting the potential for fine-tuning reactivity. rsc.org For the reduction of a ketone in the presence of an ester, milder reducing agents are generally preferred. A diazaphosphinyl radical-catalyzed deoxygenation has been shown to tolerate ester groups while reacting with a ketone-like functionality. nih.govrsc.org This suggests that with the right choice of catalyst and reaction conditions, the ketone in this compound could be selectively reduced to a secondary alcohol, leaving the ester group intact. nih.govrsc.org

Reaction Reagent/Conditions Outcome
Chemoselective Ketone ReductionMild reducing agents (e.g., modified borohydrides)Reduction of the ketone to a secondary alcohol, ester remains intact.
Catalytic DeoxygenationDiazaphosphinyl radical catalystPotential for selective deoxygenation of the ketone functionality. nih.govrsc.org

Oxidative Transformations of Aromatic Cores

The aromatic rings of this compound can be subjected to oxidative transformations, although this can be challenging without leading to degradation of the molecule. Hypervalent iodine reagents are known to be mild and effective oxidants for a variety of transformations, including the oxidation of aromatic systems. nih.govacs.org The oxidation of naphthol derivatives, which share the naphthalene core, has been studied using hydroxyl radicals, leading to the formation of various oxygenated products. researchgate.net In the context of this compound, controlled oxidation could potentially lead to the formation of quinone-type structures or hydroxylated derivatives, depending on the oxidant and reaction conditions. The presence of electron-rich substituents on the aromatic rings can make them more susceptible to oxidation. nih.gov

Photochemical and Photophysical Reactivity Profiles of this compound

The interaction of this compound with light induces a range of chemical changes, including degradation and rearrangement reactions. These processes are governed by the molecule's ability to absorb light energy and channel it into specific chemical pathways.

Photolytic Degradation Pathways and Photorearrangement Reactions

Upon irradiation, particularly with UV light, esters of benzoic acid can undergo several photochemical reactions. For instance, methyl benzoate has been shown to participate in hydrogen abstraction and [2+2] cycloaddition reactions with olefins, processes that are believed to proceed through excited singlet states. In the presence of an olefin like 2,3-dimethylbut-2-ene, photolysis can yield oxetanes and various ketone products. The quantum yields for the formation of some of these products have been determined to be in the range of 0.014 to 0.034.

A significant photorearrangement for compounds with a benzoyl moiety is the photoenolization reaction. For example, the photolysis of 2-(2-methyl benzoyl) benzoic acid, methyl ester, a structurally related compound, leads to the formation of photoenols. acs.org These transient species can have lifetimes ranging from microseconds to milliseconds and play a crucial role in the subsequent photochemical outcomes. acs.org In argon-saturated 2-propanol, irradiation can lead to products formed via intermolecular hydrogen abstraction, followed by lactonization. acs.org However, in an oxygen-saturated solution, the reaction proceeds through intramolecular hydrogen-atom abstraction and trapping of the resulting biradical by oxygen. acs.org

The solvent can also play a critical role in the product distribution of photolytic reactions. For instance, the photolysis of naphthyl benzoates in different solvents like hexane (B92381) and methanol can lead to varying yields of keto isomers and acyl naphthols, which are products of a photo-Fries rearrangement.

Table 1: Product Distribution from Photolysis of Naphthyl Benzoate in Different Solvents.

SolventMajor PhotoproductYield (%)
HexaneKeto isomer70
MethanolAcyl naphthol63
LiY-HexaneNot Specified89

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a key process in the photochemistry of many aromatic esters. In compounds containing both an electron-donating and an electron-accepting chromophore, excitation of one can lead to the transfer of an electron to the other. For benzoate esters of 1-naphthylmethanol, photolysis can lead to both homolytic (radical) and heterolytic (ionic) cleavage of the ester bond. bac-lac.gc.ca The competition between these pathways can be influenced by substituents on both the naphthyl and benzoate rings. bac-lac.gc.ca

The fluorescence quantum yield of compounds like 1-naphthyl benzoate is significantly lower than that of non-conjugated esters, a phenomenon attributed to intramolecular electron transfer from the naphthalene chromophore to the benzoate group. scispace.com The efficiency of this PET process can be modulated by substituents on the benzoate ring. Electron-withdrawing groups tend to lower the reduction potential of the benzoate moiety, which enhances the rate of intramolecular electron transfer and further decreases the fluorescence quantum yield. scispace.com Conversely, electron-donating groups make the electron transfer less favorable. scispace.com The free energy of the electron transfer process can be estimated using the Weller equation, and a negative value indicates a feasible process. scispace.com

Mechanistic Elucidation through Kinetic and Isotopic Labeling Studies

Kinetic studies and isotopic labeling are powerful tools for unraveling the detailed mechanisms of chemical reactions. msuniv.ac.in By observing how reaction rates change under different conditions or by tracing the path of an isotope through a reaction, chemists can gain insight into the transition states and intermediates involved.

Kinetic isotope effects (KIEs), where a molecule containing a heavier isotope reacts at a different rate than its lighter counterpart, are particularly informative. msuniv.ac.in A primary KIE (kH/kD > 1.5) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. msuniv.ac.in Secondary KIEs (kH/kD between 1 and 1.5) occur when the bond to the isotope is not broken in the rate-determining step but is still affected by the reaction. msuniv.ac.in

In the context of photochemistry, laser flash photolysis (LFP) is a technique used to study transient species like radicals and excited states. For example, LFP studies of carbaryl, an O-aryl N-alkylcarbamate, have confirmed the formation of a 1-naphthoxyl radical from the excited singlet state. nih.gov Similarly, the involvement of triplet states in the photolysis of some sulfonylurea herbicides has been demonstrated by the quenching of the reaction in the presence of triplet quenchers. nih.gov

For reactions involving benzoates, kinetic studies have been employed to understand the role of the benzoate group in facilitating reactions at other parts of the molecule. For instance, in certain ruthenium-catalyzed arylations, the reaction rate is influenced by substituents on the benzoate ligand, and a kinetic model has been developed to explain these effects. acs.org

Derivatization and Further Functionalization Strategies of this compound

The chemical structure of this compound offers several sites for derivatization, allowing for the modification of its properties and the synthesis of new compounds. Derivatization is a common strategy in medicinal chemistry and materials science to tune the biological activity or physical properties of a molecule. researchgate.net

One approach to derivatization involves introducing substituents onto the naphthyl or benzoate rings. This can be achieved through various aromatic substitution reactions. Such modifications can alter the electronic and steric properties of the molecule, which in turn can influence its reactivity, including its photochemical behavior.

Another strategy involves reactions at the ester functional group. The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-(1-naphthoyl)benzoic acid) and methanol. This carboxylic acid can then be converted to other functional groups. For example, it can be reacted with different alcohols to form new esters or with amines to form amides.

Furthermore, the ketone carbonyl group can also be a site for derivatization. For example, it can be reduced to a secondary alcohol. The synthesis of related compounds, such as 1-phenyl-2-naphthoate esters, has been achieved by reacting methyl 1-methoxy-2-naphthoate derivatives with Grignard reagents like phenylmagnesium bromide. A similar strategy could potentially be applied to this compound to introduce new groups at the carbonyl carbon.

Derivatization is also a key technique in analytical chemistry to improve the detection of molecules in methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). researchgate.net For example, a chromophore or fluorophore can be attached to the molecule to enhance its UV or fluorescence detection. researchgate.netacademicjournals.org

Table 2: Common Derivatization Reactions for Functional Groups Present in or Potentially Derived from this compound

Functional GroupDerivatizing Agent TypePurpose
Carboxylic Acid (from hydrolysis)Alcohols/Thionyl ChlorideEster formation
Carboxylic Acid (from hydrolysis)Amines/Coupling AgentsAmide formation
KetoneReducing Agents (e.g., NaBH4)Alcohol formation
Aromatic RingsElectrophiles (e.g., in Friedel-Crafts reactions)Introduction of new substituents
Hydroxyl (from reduction)Acyl chlorides, IsocyanatesEnhanced detection in chromatography researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 1 Naphthoyl Benzoate Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Through various NMR experiments, detailed information about the chemical environment of each nucleus and their connectivity can be obtained.

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of methyl 2-(1-naphthoyl)benzoate. The chemical shifts in these spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aromatic protons of the benzoate (B1203000) and naphthyl rings typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The protons of the methyl ester group are observed further upfield, usually around 3.9 ppm.

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups are the most deshielded, appearing at the lowest field (highest ppm values), often in the range of 165-195 ppm. The aromatic carbons resonate in the mid-field region, typically between 120 and 140 ppm, while the methyl carbon of the ester group is found at the highest field (lowest ppm value), around 52 ppm. chegg.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Methyl Benzoate Analogs This table provides a general reference for typical chemical shifts of related structures, as specific data for this compound was not available in the search results.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Aromatic H (benzoate)~7.4-8.1~128-134 rsc.org
Aromatic H (naphthyl)~7.3-8.3~122-139 nih.gov
Ester CH₃~3.9~52 rsc.org
Ketone C=O-~190-195 nih.gov
Ester C=O-~165-167 chegg.com

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and providing insights into the stereochemistry of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying the connectivity across the carbonyl groups and between the benzoate and naphthyl moieties. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is crucial for determining the preferred conformation of the molecule in solution.

Through a combined analysis of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the covalent framework of this compound.

While solution-state NMR is the standard for molecular structure elucidation, solid-state NMR (ssNMR) can provide valuable information about the structure of this compound in its solid, non-crystalline (amorphous) or polymeric forms. In the solid state, molecules have restricted motion, which can lead to different chemical shifts compared to the solution state. researchgate.net ssNMR can reveal details about molecular packing, conformational polymorphisms, and intermolecular interactions that are not observable in solution.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision. This analysis provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. nih.gov For a related compound, methyl 2-(benzoyloxy)benzoate, single-crystal X-ray diffraction revealed that the two arene rings are inclined at an angle of 65.97 (6)°. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Naphthoyl Compound This table presents data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction, as specific data for this compound was not found.

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2(1)/c nih.gov
a (Å)11.7934(9) nih.gov
b (Å)14.3002(14) nih.gov
c (Å)8.4444(8) nih.gov
β (°)106.243(5) nih.gov
Volume (ų)1367.3(2) nih.gov

The crystal structure provides crucial data for conformational analysis, particularly the dihedral and torsion angles which define the spatial relationship between the planar benzoate and naphthyl ring systems. In a similar molecule, 2-(2,7-dimethoxy-1-naphthoyl)benzoic acid, the dihedral angle between the naphthalene (B1677914) and benzene (B151609) rings is 67.43 (5)°. nih.gov The bridging carbonyl plane makes a dihedral angle of 82.64 (6)° with the naphthalene ring and 41.79 (7)° with the benzene ring. nih.gov These angles are a consequence of minimizing steric hindrance between the two aromatic systems and the carbonyl group. The distribution of these torsion angles within the crystal lattice provides insight into the molecule's conformational flexibility and preferred low-energy states in the solid phase.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Pi-Stacking)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The exact mass of the molecular ion of this compound (C₁₉H₁₄O₃) can be calculated and experimentally verified.

Molecular Formula: C₁₉H₁₄O₃ Calculated Exact Mass: 290.0943 g/mol

The fragmentation pathway of this compound upon electron ionization can be predicted based on the established behavior of aromatic esters and ketones. The fragmentation is dominated by cleavages that produce stable, resonance-stabilized acylium ions. libretexts.org

The primary fragmentation steps are expected to be:

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group to lose a methoxy radical (mass 31) would yield the 2-(1-naphthoyl)benzoyl cation at m/z 259.

Formation of the 1-naphthoyl cation: A crucial fragmentation pathway involves the cleavage of the bond between the two carbonyl-bearing rings, leading to the highly stable 1-naphthoyl cation. This fragment is expected to be a prominent, if not the base peak, in the spectrum.

Formation of the benzoyl cation: Analogous to the fragmentation of many benzoates, the formation of the benzoyl cation (m/z 105) through cleavage and rearrangement is a highly probable event. pharmacy180.comchegg.com This is a well-documented stable fragment in the mass spectra of compounds containing a benzoyl moiety. miamioh.edunih.gov

Loss of Carbon Monoxide (CO): Subsequent loss of CO (mass 28) from acylium ion fragments is a common secondary fragmentation step.

Table 1: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted) Ion Formula Description
290.0943 [C₁₉H₁₄O₃]⁺ Molecular Ion (M⁺)
259.0759 [C₁₈H₁₁O₂]⁺ Loss of •OCH₃ from M⁺
155.0497 [C₁₁H₇O]⁺ 1-Naphthoyl cation
127.0548 [C₁₀H₇]⁺ Naphthyl cation (from loss of CO from 1-naphthoyl cation)
105.0340 [C₇H₅O]⁺ Benzoyl cation

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts: the naphthyl group, the ketone and ester carbonyls, and the benzoate system. By comparing with spectra of related compounds like methyl benzoate and 2-naphthyl benzoate, a detailed assignment can be made. researchgate.netdocbrown.infonist.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
3100-3000 Medium-Weak Strong Aromatic C-H stretching (naphthyl and phenyl)
3000-2950 Weak Medium Methyl C-H stretching (asymmetric and symmetric) researchgate.net
~1725 Strong Medium C=O stretching (ester carbonyl)
~1680 Strong Medium C=O stretching (ketone carbonyl) docbrown.info
1600-1450 Medium-Strong Strong Aromatic C=C ring stretching vibrations
1300-1200 Strong Weak C-O stretching (ester, asymmetric) docbrown.info
1200-1100 Medium Weak C-O stretching (ester, symmetric)

The presence of two distinct carbonyl stretching frequencies would be a key feature, differentiating the ester and ketone environments. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and skeletal vibrations, providing a unique signature for the molecule. docbrown.info

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its extensive conjugated systems. The primary chromophores are the 1-naphthoyl group and the benzoyl group. Due to the high degree of conjugation, strong absorptions in the UV region are expected.

The absorption bands arise from the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. sigmaaldrich.com

π → π* Transitions: These are high-intensity absorptions resulting from the conjugated π-systems of the naphthalene and benzene rings. The extended conjugation of the naphthoyl system will likely result in multiple strong absorption bands.

n → π* Transitions: These are lower-intensity absorptions arising from the promotion of a non-bonding electron from the oxygen atoms of the carbonyl groups to a π* orbital. These transitions typically occur at longer wavelengths than the most intense π → π* transitions.

Based on data for related aromatic ketones and naphthyl compounds, strong absorption maxima (λ_max) are anticipated in the 200-400 nm range. The spectrum of naphthalene itself shows characteristic ¹Lₐ and ¹Lₑ transitions, which will be modified and intensified by the carbonyl substitution in this compound.

Table 3: Predicted Electronic Spectroscopy Data for this compound

λ_max (nm) (Predicted Range) Transition Type Chromophore
220-250 π → π* Benzoyl and Naphthoyl systems
280-320 π → π* Naphthoyl system (¹Lₐ, ¹Lₑ bands)

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

The outlined investigation sought to explore various facets of the molecule's theoretical chemistry, from its ground state geometries and vibrational frequencies using Density Functional Theory (DFT) to its conformational flexibility via molecular dynamics. Furthermore, the plan included an analysis of its electronic structure and reactivity through ab initio methods and the prediction of spectroscopic parameters like NMR chemical shifts and UV-Vis absorption maxima. The final piece of the intended study was to be a computational elucidation of reaction mechanisms involving transition state searches and Intrinsic Reaction Coordinate (IRC) calculations.

However, a thorough search of scientific databases and academic journals did not yield specific studies that have undertaken these computational analyses for this compound. Consequently, the detailed research findings and data tables required to populate the requested article sections could not be sourced.

While the methodologies mentioned—DFT, ab initio calculations, molecular dynamics, and transition state theory—are standard and powerful tools in computational chemistry for characterizing and predicting the behavior of molecules, their application to this compound has not been a focus of the research community, based on accessible records. Therefore, a scientifically accurate and data-rich article adhering to the specific, detailed outline provided cannot be generated at this time. Further original research would be required to produce the specific computational data requested for this compound.

Computational and Theoretical Chemical Investigations of Methyl 2 1 Naphthoyl Benzoate

Computational Elucidation of Reaction Mechanisms and Transition States

Free Energy Profiles for Key Transformations

For methyl 2-(1-naphthoyl)benzoate, two key transformations of interest would be the hydrolysis of the methyl ester and the conformational changes around the single bonds connecting the aromatic rings and the carbonyl groups.

Ester Hydrolysis: The hydrolysis of the methyl ester group is a fundamental reaction. A theoretical investigation would model the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. The free energy profile would reveal the energy barriers for the formation of the tetrahedral intermediate and the subsequent elimination of methanol (B129727) to yield 2-(1-naphthoyl)benzoic acid.

Conformational Isomerism: The rotation around the C-C single bonds linking the naphthyl and phenyl rings to the ketone and ester carbonyl groups, respectively, leads to different conformers. A detailed scan of the potential energy surface would identify the most stable conformers and the energy barriers for rotation. This is critical as the relative orientation of the aromatic rings can significantly influence the molecule's electronic properties and reactivity.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on the rotational barriers.

Rotational CoordinateDihedral Angle (°)Relative Free Energy (kcal/mol)Description
Naphthyl-Carbonyl05.2Eclipsed conformation (high energy)
Naphthyl-Carbonyl450.0Most stable (ground state) conformer
Naphthyl-Carbonyl903.8Perpendicular conformation (transition state)
Phenyl-Ester04.5Eclipsed conformation (high energy)
Phenyl-Ester350.0Most stable (ground state) conformer
Phenyl-Ester903.2Perpendicular conformation (transition state)

This table is illustrative and contains hypothetical data to demonstrate the output of a computational study.

Intermolecular Interaction Analysis (e.g., Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses)

To gain a deeper understanding of the electronic structure and bonding within this compound, advanced computational analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are employed.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals. researchgate.net This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions. nih.govdntb.gov.ua In an NBO analysis of this compound, key interactions would include:

π → π* interactions: Delocalization of electrons between the π-systems of the naphthyl and phenyl rings.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A hypothetical NBO analysis summary is presented below.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(Naphthyl)π(C=O)15.8π-conjugation
π(Phenyl)π(C=O, ester)12.5π-conjugation
n(O, ketone)π(Naphthyl)5.2Hyperconjugation
n(O, ester)π(Phenyl)4.8Hyperconjugation

This table is illustrative and contains hypothetical data to demonstrate the output of an NBO analysis.

Atoms in Molecules (AIM) Analysis:

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the electron density topology to define atoms and the bonds between them. This method characterizes the nature of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). Key parameters include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)).

For this compound, AIM analysis would be used to:

Characterize the covalent bonds (C-C, C-H, C=O, C-O) within the molecule.

Identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds (e.g., C-H···O) or π-π stacking interactions between the aromatic rings in different conformations.

A negative value of the Laplacian (∇²ρ < 0) at a BCP is indicative of a shared-shell (covalent) interaction, while a positive value (∇²ρ > 0) suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.

A hypothetical table of AIM parameters for selected bonds is shown below.

BondElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Bond Type
C=O (ketone)0.41-0.95Covalent
C-C (naphthyl-carbonyl)0.28-0.68Covalent
C-O (ester)0.25-0.55Covalent
Intramolecular C-H···O0.020.08Weak Hydrogen Bond

This table is illustrative and contains hypothetical data to demonstrate the output of an AIM analysis.

Together, these computational methods would provide a comprehensive, though theoretical, understanding of the structure, stability, and reactivity of this compound, guiding further experimental studies.

Applications of Methyl 2 1 Naphthoyl Benzoate in Advanced Chemical and Materials Science Non Biological

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

The utility of a compound as a synthetic intermediate is determined by its reactivity and the accessibility of its functional groups for further chemical modification. While the ketone and ester functionalities of methyl 2-(1-naphthoyl)benzoate theoretically allow for a range of organic reactions, its specific application as a precursor for more complex molecules is not detailed in existing research.

Building Block for Novel Chemical Scaffolds

A chemical scaffold serves as the core structure upon which other molecular fragments can be assembled. While the rigid, aromatic structure of this compound could hypothetically serve as a foundation for novel chemical architectures, there are no published studies that demonstrate its use as a building block in the construction of new chemical scaffolds.

Utilization in Polymer Chemistry and Advanced Polymeric Materials

The integration of small molecules into polymers, either as monomers, initiators, or additives, is a cornerstone of materials science. However, the specific role of this compound in this domain is not established.

As a Photoinitiator in Photopolymerization Processes (e.g., UV Curing, LED Initiators)

Compounds with a benzophenone-like structure can sometimes function as photoinitiators, absorbing UV or visible light to generate radicals that initiate polymerization. While this compound contains a diaryl ketone group, no studies have been identified that characterize or utilize it as a photoinitiator for processes like UV curing or in LED-initiated systems.

As an Additive in Polymer Modification (e.g., Plasticizers, UV Absorbers)

Polymer additives are crucial for enhancing material properties. Plasticizers increase flexibility, while UV absorbers protect against photodegradation. Although benzophenone (B1666685) and benzoate (B1203000) derivatives are classes of compounds known to be used as UV absorbers and light stabilizers, there is no specific data confirming the use of this compound for this purpose or as a plasticizer in polymer formulations.

Photophysical Applications (excluding biological probes)

No studies have been found that characterize the fluorescent or luminescent properties of this compound. While naphthalene-based compounds are often investigated for their photophysical properties, including luminescence for applications in materials science, the specific emission characteristics, quantum yields, and potential of this compound as a luminescent material have not been reported. researchgate.nettandfonline.com

There is a lack of published data regarding the evaluation of this compound as a UV filter or light stabilizer. The investigation of its UV absorption spectrum and its efficacy in protecting materials from photodegradation has not been a subject of available research.

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions are key to the formation of self-assembling systems with emergent properties. The unique structural characteristics of this compound, which includes a rotatable bond between the naphthoyl and benzoate moieties, suggest its potential as a building block in supramolecular architectures. However, a thorough review of scientific literature reveals a significant gap in the exploration of this compound for such applications.

Design of Co-Crystals and Inclusion Compounds

Co-crystals are crystalline structures containing two or more neutral molecular components in a stoichiometric ratio, held together by non-covalent interactions. Inclusion compounds are complexes in which one chemical compound (the "host") forms a cavity that entraps another (the "guest").

Despite the potential for the aromatic and carbonyl functionalities of this compound to participate in co-crystal formation or to act as a guest in host-guest systems, extensive searches of chemical databases and scientific literature have yielded no specific studies on the design or synthesis of co-crystals or inclusion compounds involving this particular molecule. There are no published research findings detailing its interactions with common co-crystal formers or host molecules.

Exploration in Molecular Machines and Switches (Non-Biological Context)

Molecular machines are molecular components that can produce quasi-mechanical movements (outputs) in response to specific stimuli (inputs). Molecular switches are a fundamental component of such machines, capable of reversibly shifting between two or more stable states. The conformational flexibility of this compound, particularly the rotation around the C-C bond connecting the naphthyl and carbonyl groups, theoretically allows for different spatial arrangements that could be harnessed in a molecular switch.

However, a comprehensive review of the scientific literature indicates that this compound has not been investigated as a component in non-biological molecular machines or switches. There is no available research on the controlled switching of its conformational states by external stimuli such as light, heat, or chemical agents. Consequently, no data on its performance characteristics, such as switching speed or fatigue resistance, has been reported.

Future Directions and Emerging Research Avenues for Methyl 2 1 Naphthoyl Benzoate

Discovery of Novel and Highly Efficient Synthetic Pathways

The synthesis of diaryl ketones, including methyl 2-(1-naphthoyl)benzoate, has traditionally relied on methods like Friedel-Crafts acylation. However, these methods often suffer from limitations such as harsh reaction conditions and the use of stoichiometric amounts of catalysts. Future research is geared towards developing more efficient and atom-economical synthetic routes.

A promising area is the use of transition-metal-catalyzed C-H bond activation . thieme-connect.com This strategy allows for the direct coupling of arenes and various acyl sources, bypassing the need for pre-functionalized starting materials. thieme-connect.com For instance, palladium-catalyzed C-H transformation has been shown to be effective for synthesizing diaryl ketones from aldehydes and (hetero)aryl halides. acs.orgfigshare.com The use of specific ligands, such as picolinamide, has been crucial in achieving these transformations with good to excellent yields. acs.orgfigshare.com Research into novel catalysts, including those based on iron, is also gaining traction for the arylation of aroyl cyanides, offering an efficient route to diaryl ketones. nih.gov

Another innovative approach involves tandem reactions, where multiple bond-forming events occur in a single pot. A transition metal-catalyzed tandem rsc.orgrsc.org-sigmatropic rearrangement/formal Myers-Saito cyclization of propargyl esters has been developed to form aromatic ketones. pkusz.edu.cnacs.orgacs.org This method, utilizing simple silver(I) or gold(I) catalysts, is notable for its mild conditions and tolerance of various functional groups. acs.orgacs.org

Table 1: Comparison of Emerging Synthetic Strategies for Diaryl Ketones

Synthetic StrategyKey FeaturesPotential Advantages
Transition-Metal-Catalyzed C-H Activation Direct coupling of C-H bonds with acyl sources. thieme-connect.comHigh atom economy, avoids pre-functionalization. thieme-connect.com
Tandem Rearrangement/Cyclization In-situ formation and cyclization of intermediates. acs.orgacs.orgMild conditions, functional group tolerance. acs.orgacs.org
Carbonylative Cross-Coupling Introduction of a carbonyl group between two aryl partners. acs.orgUtilizes readily available starting materials. acs.org

Exploration of Unprecedented Reactivity Modes and Selective Transformations

The reactivity of the carbonyl group and the adjacent aromatic rings in this compound offers a rich playground for discovering new chemical transformations. While classical reactions of ketones are well-established, future research will likely uncover unprecedented reactivity modes.

One area of exploration is photocatalysis . The naphthyl group in the molecule can act as a photosensitizer, and upon excitation, could engage in unique cycloaddition reactions. For example, the photochemistry of 2-(1-naphthyl)ethyl benzoates has shown an unusual [2+2] cycloaddition of the ester carbonyl to the naphthalene (B1677914) ring. Investigating similar intramolecular or intermolecular photochemical reactions of this compound could lead to the synthesis of complex polycyclic architectures.

Another avenue is the development of highly selective transformations . Due to the presence of multiple reactive sites, achieving regioselectivity and stereoselectivity is a key challenge. The development of chiral catalysts for the asymmetric reduction of the prochiral ketone to form enantiomerically pure alcohols is an ongoing area of interest. Biocatalysis, using enzymes like alcohol dehydrogenases, has shown promise in the stereoselective reduction of related 1,4-diaryl-1,4-diones, achieving high diastereomeric and enantiomeric excess. mdpi.com

Furthermore, the carbonyl group can direct C-H activation at the ortho positions of the aromatic rings. Palladium-catalyzed double C-H bond activation of diaryl ketones has been utilized to synthesize fluorenones through an oxidative cyclization process. rsc.orgresearchgate.net Exploring this reactivity with this compound could provide access to novel, functionalized fluorenone derivatives.

Integration into Hybrid Organic-Inorganic Materials

The unique photophysical and electronic properties of the naphthyl and benzoyl moieties in this compound make it an attractive building block for advanced materials. Future research will focus on incorporating this and similar diaryl ketone structures into hybrid organic-inorganic materials.

One potential application is in the development of Metal-Organic Frameworks (MOFs) . The carboxylic acid derivative of this compound could serve as an organic linker, coordinating to metal ions to form porous, crystalline structures. The aromatic nature of the linker could impart desirable properties to the MOF, such as luminescence or conductivity, making them suitable for applications in sensing, gas storage, or catalysis.

Another area is the creation of luminescent polymers and dendrimers . By functionalizing the this compound core and polymerizing it, new materials with tailored optical properties could be developed. The naphthyl group is a well-known fluorophore, and its emission characteristics can be tuned by modifying the substitution pattern on the aromatic rings.

Development of Sustainable Production Methods and Circular Economy Approaches

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable methods for the production and use of this compound. This includes the use of renewable feedstocks, solvent-free reaction conditions, and the development of catalytic systems that can be easily recovered and reused.

Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as lipases for esterification or oxidoreductases for ketone synthesis, can lead to highly selective transformations under mild, aqueous conditions. mdpi.com Exploring enzymatic routes for the synthesis of this compound from bio-based precursors is a key future direction.

In the context of a circular economy , research could explore the degradation and recycling of materials derived from this compound. This would involve developing methods to break down polymers or other materials back into their constituent monomers, which can then be reused to synthesize new products.

Synergistic Research Opportunities at the Interface of this compound Chemistry and Emerging Technologies

The intersection of this compound chemistry with emerging technologies presents exciting opportunities for innovation.

Computational chemistry and machine learning can be employed to accelerate the discovery of new catalysts and reactions. Density Functional Theory (DFT) calculations are already being used to elucidate reaction mechanisms, such as the C-H bond activation pathway in the synthesis of diaryl ketones. acs.org Machine learning algorithms could be trained on existing reaction data to predict the outcomes of new transformations or to optimize reaction conditions for the synthesis of this compound and its derivatives.

The integration of this compound-based molecules into molecular electronics is another promising frontier. The conjugated π-system of the molecule could allow it to function as a molecular wire or switch. Research into the synthesis of precisely defined oligomers and polymers containing this moiety will be crucial for exploring their electronic properties.

Furthermore, the development of dual-targeting therapeutic agents is a significant area in medicinal chemistry. For example, purine-hydrazone scaffolds containing naphthyl groups have been investigated as potential dual EGFR/HER2 inhibitors for anticancer applications. mdpi.com This highlights the potential for derivatives of this compound to be explored for their biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(1-naphthoyl)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves esterification or Friedel-Crafts acylation. For example, analogous naphthoate derivatives (e.g., methyl 1-bromo-2-naphthoate) are synthesized via nucleophilic substitution or esterification under acidic catalysis . Optimization includes varying catalysts (e.g., H₂SO₄, TsOH), solvent systems (e.g., dichloromethane, toluene), and temperature (60–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Reaction progress can be monitored by TLC and confirmed via ¹H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ester methyl group (~3.9 ppm, singlet) and aromatic protons from the naphthoyl moiety (7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and naphthoyl aromatic C=C (1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. How can chromatographic methods be optimized for purifying this compound?

  • Methodological Answer : Use silica gel chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane). For polar impurities, reverse-phase HPLC (C18 column, methanol/water) may improve resolution. Analytical purity is confirmed by GC-MS or HPLC-UV (λ = 254 nm) .

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation from a saturated solution in ethyl acetate or acetone at 4°C promotes crystal growth. Pre-saturation of the solvent with inert gas (N₂) reduces oxidation. Crystallinity is assessed using polarized light microscopy. Software like Mercury (v3.0+) can predict packing patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this compound’s electronic properties?

  • Methodological Answer : The B3LYP hybrid functional with a 6-31G(d,p) basis set is recommended for thermochemical accuracy . Calculate HOMO-LUMO gaps, electrostatic potential maps, and vibrational frequencies. Compare experimental IR/NMR data to refine computational models .

Q. How to resolve contradictions between crystallographic data and computational structural predictions?

  • Methodological Answer : Use SHELXL for refinement and Mercury’s packing similarity tool to compare experimental vs. DFT-optimized structures . Discrepancies in bond lengths (>0.02 Å) may indicate solvent effects or thermal motion. Validate with Hirshfeld surface analysis .

Q. How to design toxicological studies for systemic effects assessment?

  • Methodological Answer : Follow ATSDR guidelines ():

  • In vitro : HepG2 cells for hepatic toxicity (LDH leakage, ATP depletion).
  • In vivo : Rodent models (oral gavage, 28-day exposure) with endpoints like serum ALT/AST (liver) and BUN/creatinine (kidney) .

Q. How can Mercury software analyze crystal packing and intermolecular interactions?

  • Methodological Answer : Generate void maps to assess porosity and use the "Contacts" module to identify π-π stacking (naphthoyl vs. benzoate). Compare packing motifs to related structures (e.g., methyl 1-bromo-2-naphthoate) using RMSD metrics .

Q. What methodologies evaluate this compound as a coordination chemistry ligand?

  • Methodological Answer : Conduct titration experiments with metal salts (e.g., Cu²⁺, Zn²⁺) in DMSO/MeOH. Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry. Stability constants (log β) are calculated using HypSpec software .

Q. How to structure SAR studies for bioactivity optimization?

  • Methodological Answer : Synthesize derivatives with substituents at the naphthoyl (e.g., Br, CH₃) or benzoate (e.g., NH₂, OCH₃) positions. Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2). QSAR models (e.g., CoMFA) correlate structural features with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.